2-(Fluorosulfonyl)difluoroacetyl chloride
Overview
Description
2-(Fluorosulfonyl)difluoroacetyl chloride is an organofluorine compound known for its unique chemical properties and reactivity. This compound is characterized by the presence of both fluorosulfonyl and difluoroacetyl functional groups, making it a valuable reagent in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(Fluorosulfonyl)difluoroacetyl chloride typically involves the reaction of fluorosulfonyl chloride with difluoroacetic acid or its derivatives. One common method includes the use of anhydrous pyridine and triethylamine as catalysts, with the reaction carried out at low temperatures (around -5 to 0°C) to ensure the stability of the intermediates . The reaction mixture is then heated to reflux, followed by distillation to obtain the final product with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced distillation techniques ensures the removal of impurities and enhances the overall yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Fluorosulfonyl)difluoroacetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorosulfonyl group is replaced by other nucleophiles.
Addition Reactions: It can add to alkenes and alkynes, forming new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, amines, and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high selectivity and yield .
Major Products Formed
The major products formed from reactions involving this compound include sulfonyl fluorides, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
2-(Fluorosulfonyl)difluoroacetyl chloride has found widespread applications in various fields of scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, enabling the study of biological processes and the development of new therapeutic agents.
Medicine: It is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-(Fluorosulfonyl)difluoroacetyl chloride involves the generation of fluorosulfonyl radicals under specific conditions. These radicals can then participate in various chemical reactions, including addition to alkenes and alkynes, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used .
Comparison with Similar Compounds
2-(Fluorosulfonyl)difluoroacetyl chloride can be compared with other similar compounds, such as:
2-Fluorosulfonyl-2,2-difluoroacetic acid: This compound shares similar functional groups but differs in its reactivity and applications.
Sulfonyl fluorides: These compounds are widely used in organic synthesis and have similar reactivity patterns but may differ in their specific applications and properties
The uniqueness of this compound lies in its ability to generate fluorosulfonyl radicals, which can participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications.
Properties
IUPAC Name |
2,2-difluoro-2-fluorosulfonylacetyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2ClF3O3S/c3-1(7)2(4,5)10(6,8)9 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOOSURRNAYCJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)S(=O)(=O)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClF3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1648-30-2 | |
Record name | 2-(Fluorosulfonyl)difluoroacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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